ethyl (3E)-3-[2-(diphenylacetyl)hydrazinylidene]-2-ethylbutanoate
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Overview
Description
Ethyl 3-[(diphenylacetyl)hydrazono]-2-ethylbutanoate is an organic compound with the molecular formula C22H26N2O3 It is a hydrazone derivative, characterized by the presence of a hydrazono group attached to a diphenylacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(diphenylacetyl)hydrazono]-2-ethylbutanoate typically involves the reaction of ethyl 2-ethylbutanoate with diphenylacetyl hydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for ethyl 3-[(diphenylacetyl)hydrazono]-2-ethylbutanoate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(diphenylacetyl)hydrazono]-2-ethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazono group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(diphenylacetyl)hydrazono]-2-ethylbutanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethyl 3-[(diphenylacetyl)hydrazono]-2-ethylbutanoate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 3-[(diphenylacetyl)hydrazono]-2-ethylbutanoate can be compared with other hydrazone derivatives, such as:
- Ethyl 3-[(benzoyl)hydrazono]-2-ethylbutanoate
- Ethyl 3-[(phenylacetyl)hydrazono]-2-ethylbutanoate
- Ethyl 3-[(p-tolylacetyl)hydrazono]-2-ethylbutanoate
These compounds share similar structural features but differ in the substituents attached to the hydrazono group. The unique diphenylacetyl moiety in ethyl 3-[(diphenylacetyl)hydrazono]-2-ethylbutanoate contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H26N2O3 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
ethyl (3E)-3-[(2,2-diphenylacetyl)hydrazinylidene]-2-ethylbutanoate |
InChI |
InChI=1S/C22H26N2O3/c1-4-19(22(26)27-5-2)16(3)23-24-21(25)20(17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15,19-20H,4-5H2,1-3H3,(H,24,25)/b23-16+ |
InChI Key |
ULRIZCNZAPMIEO-XQNSMLJCSA-N |
Isomeric SMILES |
CCC(/C(=N/NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)/C)C(=O)OCC |
Canonical SMILES |
CCC(C(=NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C)C(=O)OCC |
Origin of Product |
United States |
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